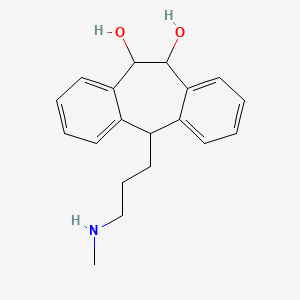

10,11-Dihydro-10,11-dihydroxy Protriptyline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10,11-Dihydro-10,11-dihydroxy Protriptyline is a metabolite of Protriptyline . Protriptyline is a tricyclic antidepressant used for the treatment of depression and ADHD .

Molecular Structure Analysis

The molecular formula of 10,11-Dihydro-10,11-dihydroxy Protriptyline is C19H23NO2 . Its molecular weight is 297.39 .Physical And Chemical Properties Analysis

The molecular formula of 10,11-Dihydro-10,11-dihydroxy Protriptyline is C19H23NO2 . Its molecular weight is 297.39 .Applications De Recherche Scientifique

Pharmacologic Therapy of Obstructive Sleep Apnea (OSA)

While protriptyline's use in obstructive sleep apnea (OSA) treatment has been explored, its effectiveness is restricted by frequent side effects. Its potential role, particularly in mild and REM-related OSA, needs further clarification through basic research and well-designed clinical trials to identify an effective medication for OSA. The current data do not support using any drug, including protriptyline, as an alternative to CPAP therapy for OSA, highlighting the necessity for further investigation in this area (Magalang & Mador, 2003).

Use in Dentistry

Antidepressants, including protriptyline, have been researched for their effectiveness in dentistry, especially for managing chronic or acute pain, bruxism, and burning mouth syndrome. However, the studies show considerable methodological heterogeneity, suggesting a need for further research to establish their efficacy in specific clinical situations in dentistry (Lino et al., 2018).

Treatment of Chronic Tension-Type Headache

Protriptyline is explored as a treatment for chronic tension-type headaches. Its antinociceptive property, believed to be mainly due to serotonin reuptake inhibition in the central nervous system, makes it a potential treatment. However, the literature presents contradictory results on its efficacy, necessitating a comprehensive review and more research to establish its effectiveness in treating chronic tension-type headaches (Torrente Castells et al., 2008).

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

The effectiveness of tricyclic antidepressants like protriptyline in managing chemotherapy-induced peripheral neuropathy (CIPN) has been explored. While there are no agents recommended for the prevention of CIPN, agents like protriptyline may be offered based on data supporting their utility in other neuropathic pain conditions. However, the trials tend to be small and heterogeneous, highlighting the need for further research on these agents (Hershman et al., 2014).

Propriétés

IUPAC Name |

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWYQGRGZFSGCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952222 |

Source

|

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,11-Dihydro-10,11-dihydroxy Protriptyline | |

CAS RN |

29785-65-7 |

Source

|

| Record name | 10,11-Dihydro-10,11-dihydroxyprotriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

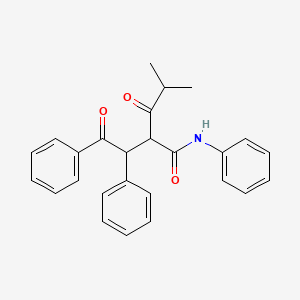

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)

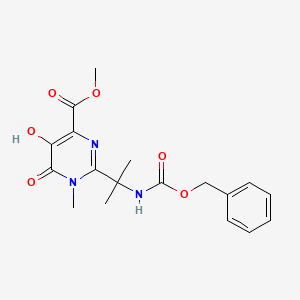

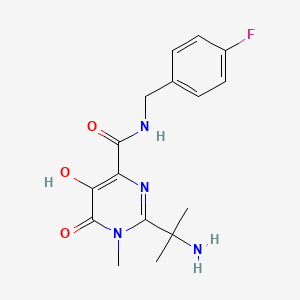

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)